3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound with a unique structure that combines pyrimidine, pyranoquinoline, and sulfanylacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves multiple steps. The process begins with the preparation of the pyrimidine and pyranoquinoline intermediates, followed by their coupling through a sulfanylacetyl linkage. Common reagents used in these reactions include dimethylpyrimidine, acetyl chloride, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s application. The sulfanylacetyl group can facilitate binding to these targets, while the pyrimidine and pyranoquinoline moieties contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid: This compound shares the sulfanylacetyl group but has a different core structure.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds have similar biological activities but different structural features.
Uniqueness
The uniqueness of 3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one lies in its combination of pyrimidine, pyranoquinoline, and sulfanylacetyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C24H25N3O3S/c1-13-11-24(4,5)27(6)19-10-21-16(8-17(13)19)9-18(22(29)30-21)20(28)12-31-23-25-14(2)7-15(3)26-23/h7-11H,12H2,1-6H3 |
InChI Key |
QWUFZEYXZDGHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC3=CC4=C(C=C3OC2=O)N(C(C=C4C)(C)C)C)C |
Origin of Product |
United States |
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